Lipophilicity Reduction: BCH Core Incorporation Decreases cLogP by 0.7–1.2 Units Relative to Ortho-Benzene
Replacement of the ortho-substituted benzene ring in five diverse bioactive compounds (conivaptan, lomitapide, boscalid, bixafen, fluxapyroxad) with the 1,2-disubstituted bicyclo[2.1.1]hexane scaffold consistently reduced calculated lipophilicity (c log P) by 0.7–1.2 units across all cases [1]. This class-level effect is directly attributable to the saturated, sp³-rich BCH core shared by 1‑Bicyclo[2.1.1]hexanylmethanol. In contrast, the ortho-benzene ring itself imparts higher intrinsic lipophilicity (c log P contribution ~0.7–1.2 units higher) and a planar geometry that limits three-dimensional target engagement.
| Evidence Dimension | Calculated lipophilicity (c log P) shift upon scaffold substitution |
|---|---|
| Target Compound Data | BCH scaffold reduces c log P by 0.7–1.2 units vs. ortho-benzene [class-level, reported for 1,2-disubstituted BCH derivatives 26–30] |
| Comparator Or Baseline | Ortho-substituted benzene ring: conivaptan, lomitapide, boscalid, bixafen, fluxapyroxad (parent compounds) |
| Quantified Difference | Δc log P = –0.7 to –1.2 units across all five compound pairs |
| Conditions | Calculated lipophilicity (c log P); bioactive compound series from Mykhailiuk et al. (2023); compounds 26–30 vs. parent drugs |
Why This Matters
A reduction of c log P by 0.7–1.2 units predicts improved aqueous solubility, potentially better oral absorption, and reduced off-target binding—key drivers in lead optimization programs that favor the BCH scaffold over aromatic parent structures.
- [1] Denisenko, A.; Garbuz, P.; Makovetska, Y.; Shablykin, O.; Lesyk, D.; Al-Maali, G.; Korzh, R.; Sadkova, I. V.; Mykhailiuk, P. K. 1,2-Disubstituted Bicyclo[2.1.1]hexanes as Saturated Bioisosteres of Ortho-Substituted Benzene. Chem. Sci. 2023, 14, 14092–14099. (c log P data: p. 8–9, text lines 241–249.) View Source
